2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds can be achieved via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and the development of more efficient catalysts to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of organic photovoltaic materials for high-efficiency solar cells.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: Used in organic photovoltaics.
Methoxyphenol: Known for its antioxidant properties.
Ferulic Acid: A cinnamic acid derivative with antioxidant and anti-inflammatory properties.
Uniqueness
What sets 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO5/c1-13-7-8-17-16(11-13)20(24)18-19(14-5-4-6-15(12-14)27-3)23(9-10-26-2)22(25)21(18)28-17/h4-8,11-12,19H,9-10H2,1-3H3 |
InChI Key |
YYNUFNCIKXCTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.